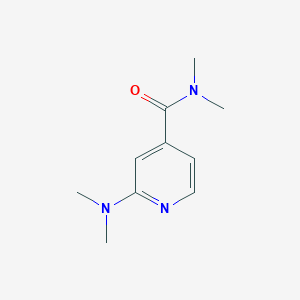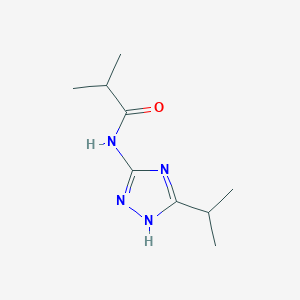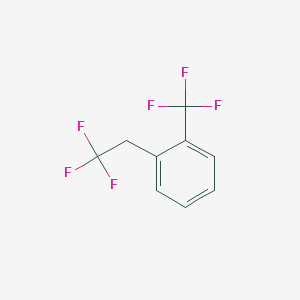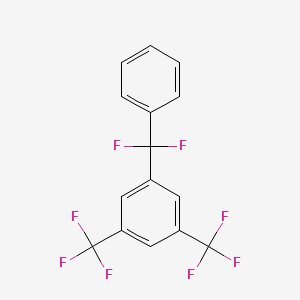
1-(Difluorophenylmethyl)-3,5-bis(trifluoromethyl)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“1-(Difluorophenylmethyl)-3,5-bis(trifluoromethyl)benzene” is a chemical compound with the molecular formula C14H8F6 . It is a derivative of benzene, which is a cyclic hydrocarbon .
Synthesis Analysis
The synthesis of trifluoromethyl ethers can be achieved by indirect strategies and direct strategies . One of the methods involves the nucleophilic trifluoromethoxylation of alkyl halides with (E)-O-trifluoromethyl-benzaldoximes (TFBO) as a trifluoromethoxylation reagent in the absence of silver .Molecular Structure Analysis
The trifluoromethyl group is a functional group that has the formula -CF3 . The naming of this group is derived from the methyl group (which has the formula -CH3), by replacing each hydrogen atom by a fluorine atom .Scientific Research Applications
Chemical Structure and Reactivity
- The study by Kelley et al. (1985) discusses a compound with a complex aromatic structure similar to "1-(Difluorophenylmethyl)-3,5-bis(trifluoromethyl)benzene". It emphasizes how variations in the structure of such compounds can significantly impact their enzyme induction activity, suggesting that even subtle changes in the chemical structure of compounds like "1-(Difluorophenylmethyl)-3,5-bis(trifluoromethyl)benzene" could modulate its biological or chemical reactivity Kelley, Lambert, Merrill, Safe, 1985.
Potential Medical Imaging Applications
- Yanagisawa et al. (2014) discuss the development of fluorine-19 magnetic resonance imaging (19F MRI) probes, a field where "1-(Difluorophenylmethyl)-3,5-bis(trifluoromethyl)benzene", due to its fluorine content, might find application. The study suggests that compounds with certain structural features, including fluorine-labeled groups, can be significant for imaging amyloid deposition in the brain Yanagisawa, Taguchi, Ibrahim, Morikawa, Shiino, Inubushi, Hirao, Shirai, Sogabe, Tooyama, 2014.
Anti-inflammatory Applications
- Xie et al. (2017) synthesized and evaluated a series of compounds with anti-inflammatory activities. The presence of trifluoromethyl groups in these compounds contributed to their biological activity. Given the structural similarity, "1-(Difluorophenylmethyl)-3,5-bis(trifluoromethyl)benzene" might also be investigated for potential anti-inflammatory properties Xie, Zhang, Yu, Cheng, Zhang, Han, Lv, Ye, 2017.
Potential as Radioligands
- Gao, Mock, Hutchins, Zheng (2005) discussed the synthesis of NK1 receptor radioligands with structures containing trifluoromethyl groups and their potential application in PET imaging. This hints at the possibility that "1-(Difluorophenylmethyl)-3,5-bis(trifluoromethyl)benzene" could be relevant in the field of radioligand development for diagnostic imaging Gao, Mock, Hutchins, Zheng, 2005.
Future Directions
The trifluoromethoxy group is becoming increasingly important in pharmaceuticals, agrochemicals, and material sciences . The introduction of trifluoromethoxy groups into arenes and heteroarenes is of paramount importance in organic molecules because of their outstanding electronegativity and high lipophilicity . Therefore, the research and development in the synthesis of trifluoromethoxylated compounds are expected to continue in the future .
properties
IUPAC Name |
1-[difluoro(phenyl)methyl]-3,5-bis(trifluoromethyl)benzene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H8F8/c16-13(17,9-4-2-1-3-5-9)10-6-11(14(18,19)20)8-12(7-10)15(21,22)23/h1-8H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYJHPWRDPBQEMC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H8F8 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Difluorophenylmethyl)-3,5-bis(trifluoromethyl)benzene | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

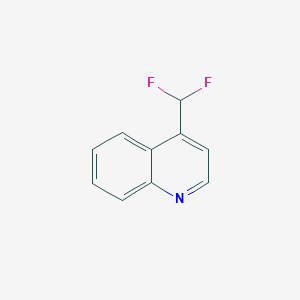
![(1-[Trifluoromethyl]cyclopentyl)benzene](/img/structure/B1390600.png)
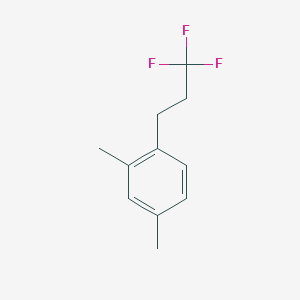
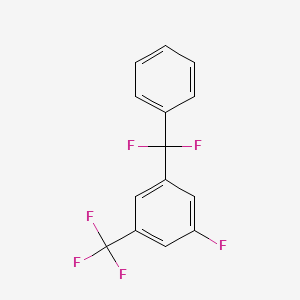
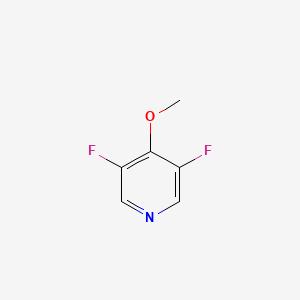
![2-(Trifluoromethyl)-3-azabicyclo[3.1.0]hexane](/img/structure/B1390605.png)
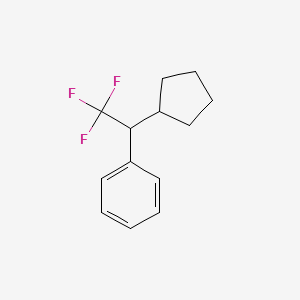
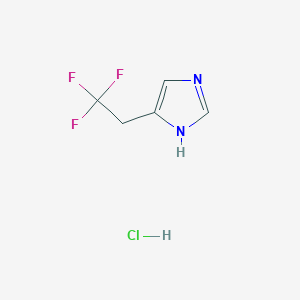
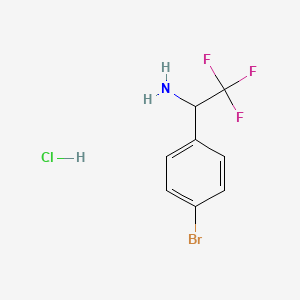
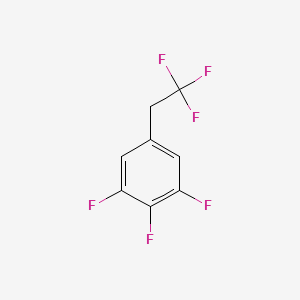
![4-Fluoro-2-azabicyclo[2.1.1]hexane-1-carboxylic acid](/img/structure/B1390615.png)
